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Compound of Interest

Compound Name:
(4-(1H-Pyrazol-1-yl)phenyl)boronic

acid

Cat. No.: B055030 Get Quote

An In-depth Technical Guide on the Characterization of a Potent Phosphodiesterase 9A

Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the characterization data for

the compound commonly known as PF-04447943. Initial searches for CAS number 891270-35-

2 consistently identify PF-04447943, which is correctly associated with CAS number 1082744-

20-4. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an

enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-

04447943 elevates cGMP levels, which plays a crucial role in various physiological processes,

including neuronal signaling and vascular function. This guide summarizes its physicochemical

properties, in vitro and in vivo characterization, and provides insights into its mechanism of

action.

Physicochemical Properties
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Property Value Source

Chemical Name

1,5-dihydro-6-[(3S,4S)-4-

methyl-1-(2-

pyrimidinylmethyl)-3-

pyrrolidinyl]-1-(tetrahydro-2H-

pyran-4-yl)-4H-pyrazolo[3,4-

d]pyrimidin-4-one

[1]

CAS Number 1082744-20-4 [1]

Molecular Formula C₂₀H₂₅N₇O₂ [1]

Molecular Weight 395.46 g/mol

Appearance Off-white solid

Solubility
DMSO: 50 mg/mL, DMF: 25

mg/mL, Ethanol: 12.5 mg/mL
[1]
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In Vitro Characterization
Phosphodiesterase Inhibition Profile
PF-04447943 demonstrates high potency and selectivity for PDE9A.
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Target Kᵢ (nM) IC₅₀ (nM) Species Source

PDE9A 2.8 12 Human [1]

PDE9A 4.5 - Rhesus Monkey

PDE9A 18 - Rat

PDE1 8600 >940 Human [1]

PDE2A3 99000 >940 Human [1]

PDE3A 50000 >940 Human [1]

PDE4A 29000 >940 Human [1]

PDE5A 14900 >940 Human [1]

PDE6C 5300 >940 Human [1]

PDE7A2 75000 >940 Human [1]

PDE8A 50000 >940 Human [1]

PDE10 51200 >940 Human [1]

PDE11 80000 >940 Human [1]

Cellular Activity
In cellular assays, PF-04447943 effectively diminishes cGMP levels stimulated by atrial

natriuretic peptide (ANP) in cells expressing PDE9A. It has also been shown to increase

neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons at a

concentration of 0.03 μM.[1]

In Vivo Characterization
Pharmacokinetics

Species Dose Route Tₘₐₓ (h) t₁/₂ (h) Source

Rat ~3 mg/kg p.o. 0.3 4.9
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In a Phase Ib study in patients with sickle cell disease, plasma exposure of PF-04447943 was

found to be dose-proportional.[2]

Pharmacodynamics & Efficacy
Systemic administration of PF-04447943 leads to target engagement in the central nervous

system. It dose-dependently increased cGMP in the cerebrospinal fluid of rats.[3] In rodent

models of cognition, PF-04447943 demonstrated significant improvements in memory and

synaptic plasticity.[1][3] Specifically, it improved performance in the novel object recognition test

in rats and enhanced spatial recognition memory in mice.[1][3]

Mechanism of Action
PF-04447943 exerts its effects by selectively inhibiting the PDE9A enzyme. PDE9A is

responsible for the hydrolysis of cGMP. By blocking this enzyme, PF-04447943 leads to an

accumulation of intracellular cGMP, which in turn modulates downstream signaling pathways.

In the central nervous system, this elevation of cGMP is linked to enhanced synaptic plasticity

and improved cognitive function.
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Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Experimental Protocols
Phosphodiesterase Activity Assay (General Protocol)
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A standard method for assessing PDE inhibition involves a two-step enzymatic assay.

Step 1: PDE Reaction

Step 2: Detection

Incubate PDE enzyme with
PF-04447943 (or vehicle)

Add cGMP substrate

Incubate at 37°C

5'-GMP is produced

Add Alkaline Phosphatase (AP)

Incubate at 37°C

Inorganic phosphate (Pi)
is released from 5'-GMP

Quantify Pi using a
colorimetric reagent (e.g., Malachite Green)

Click to download full resolution via product page
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Caption: General workflow for a phosphodiesterase inhibition assay.

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well

contains a buffer solution (e.g., Tris-HCl), MgCl₂, the specific PDE isozyme, and varying

concentrations of the test compound (PF-04447943) or vehicle control.

Initiation: The reaction is initiated by the addition of the substrate, cGMP.

Incubation: The plate is incubated at 37°C for a defined period, during which the PDE

enzyme hydrolyzes cGMP to 5'-GMP.

Termination and Detection: The reaction is stopped, and a secondary enzyme, such as

alkaline phosphatase, is added. This enzyme converts the 5'-GMP produced into guanosine

and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a

colorimetric method, such as a malachite green-based assay. The absorbance is read on a

plate reader.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-

response curve.

In Vivo Microdialysis for CSF cGMP Measurement
(General Protocol)
This technique allows for the sampling of cerebrospinal fluid (CSF) in freely moving animals to

measure cGMP levels following drug administration.

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain of an

anesthetized rodent, targeting a specific ventricle or cistern. The animal is allowed to recover

for several days.

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted

through the guide cannula. The probe is continuously perfused with artificial CSF at a low

flow rate.

Baseline Collection: Dialysate samples are collected at regular intervals to establish a

baseline cGMP level.
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Drug Administration: PF-04447943 is administered to the animal (e.g., via oral gavage).

Post-Dose Collection: Dialysate collection continues for several hours after drug

administration.

Sample Analysis: The concentration of cGMP in the dialysate samples is determined using a

sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or

liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: Changes in CSF cGMP levels over time are plotted and analyzed to

determine the pharmacodynamic effect of the compound.

Conclusion
PF-04447943 (CAS 1082744-20-4) is a highly potent and selective inhibitor of PDE9A with

demonstrated target engagement and efficacy in both in vitro and in vivo models. Its ability to

elevate cGMP levels in the central nervous system underpins its pro-cognitive effects. The

comprehensive characterization data presented in this guide provide a solid foundation for

researchers and drug development professionals interested in the therapeutic potential of

PDE9A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A
Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-
(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-
pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in
rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b055030?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/24299/pf-04447943
https://pmc.ncbi.nlm.nih.gov/articles/PMC6440678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6440678/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://pubmed.ncbi.nlm.nih.gov/21619887/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Core Compound Under Investigation: PF-04447943].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data
https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data
https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data
https://www.benchchem.com/product/b055030#cas-number-891270-35-2-characterization-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b055030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

